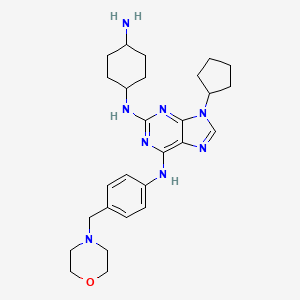
Flt3-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FLT3 (Fms-like tyrosine kinase 3) is a type III receptor tyrosine kinase, which is an important target for anti-cancer therapy . It is found in the outer membrane of certain cell types where a specific protein called FLT3 ligand can attach (bind) to it . This binding activates the FLT3 protein, which subsequently activates a series of proteins inside the cell that are part of multiple signaling pathways .
Molecular Structure Analysis
The molecular structure of FLT3 inhibitors varies. FLT3 itself is composed of five extracellular immunoglobulin-like domains, an extracellular domain, a transmembrane domain, a juxtamembrane domain, and a tyrosine-kinase domain .Chemical Reactions Analysis
FLT3 inhibitors work by binding to the FLT3 protein, preventing it from sending signals for cell growth and division. This can help to slow the growth of cancer cells .科学研究应用
在造血和白血病中的作用
Flt3-IN-3 在造血和白血病研究中很重要。FLT3 是一种由未成熟造血细胞表达的受体酪氨酸激酶,对于干细胞和免疫系统发育至关重要。在大约 30% 的急性髓细胞白血病患者中发现了它的突变,通常预示着预后不良。这些突变导致组成性酪氨酸激酶活性,并可能与其他白血病癌基因协同作用,使 FLT3 成为这些突变患者激酶抑制剂的有吸引力的治疗靶点 (Gilliland & Griffin, 2002)。
对树突状细胞和自然杀伤细胞的影响
Flt3-IN-3 在树突状细胞 (DC) 和自然杀伤 (NK) 细胞的发育中也很重要。Flt3 配体 (Flt3L) 是一种非冗余细胞因子,对于产生 I 型干扰素的细胞和 DC 的发育至关重要,仅限于 Flt3+ 造血祖细胞。人 Flt3 的过表达增强了 IPC 和 DC 的分化潜能,表明 Flt3 在免疫调节中起着重要作用 (Onai et al., 2006)。
对急性髓细胞白血病 (AML) 的影响
在 AML 中,FLT3 的激活突变很常见,并且与不良的临床结果相关。这些突变激活了多个细胞内信号通路,导致细胞增殖和抗凋亡。AML 中的 FLT3 突变是开发靶向疗法和了解耐药机制的关键研究领域 (Kiyoi et al., 2019)。
FLT3 在心肌细胞保护中的作用
令人惊讶的是,FLT3 激活也可以使心脏组织受益。FLT3 激活已显示出对心肌梗死后心肌细胞的保护作用,表明在缺血性心脏损伤中潜在的治疗应用。这表明 FLT3 在造血之外具有更广泛的生理意义 (Pfister et al., 2014)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-N-(4-aminocyclohexyl)-9-cyclopentyl-6-N-[4-(morpholin-4-ylmethyl)phenyl]purine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N8O/c28-20-7-11-22(12-8-20)31-27-32-25(24-26(33-27)35(18-29-24)23-3-1-2-4-23)30-21-9-5-19(6-10-21)17-34-13-15-36-16-14-34/h5-6,9-10,18,20,22-23H,1-4,7-8,11-17,28H2,(H2,30,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGVASGMTZGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)CN6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flt3-IN-3 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2587417.png)
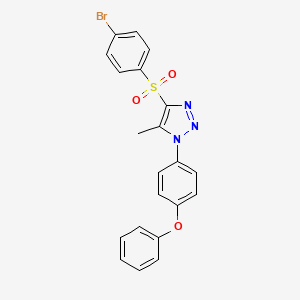
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2587421.png)
![1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2587422.png)

![[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2587428.png)
![4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2587430.png)
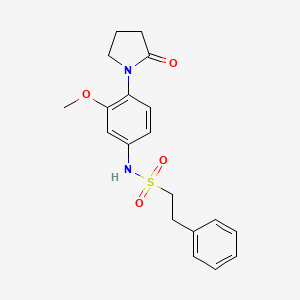
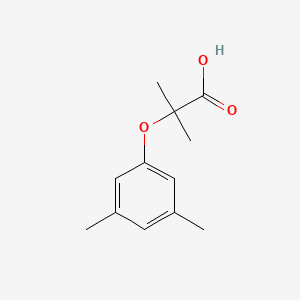
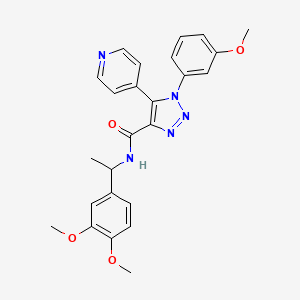
![[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(2-fluorophenyl)methanone](/img/structure/B2587436.png)
![N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B2587437.png)
![3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2587438.png)
![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2587440.png)